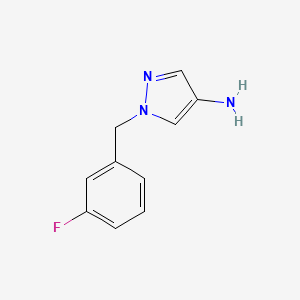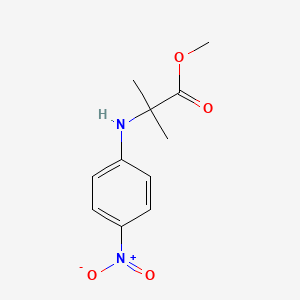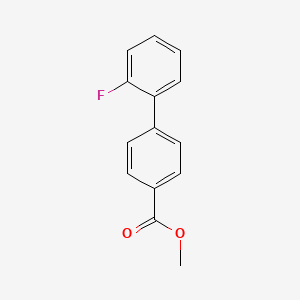![molecular formula C17H14N2O2S B2617485 N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1203362-84-8](/img/structure/B2617485.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 8H-indeno[1,2-d]thiazole derivatives, has been reported . These compounds were synthesized as part of a study to evaluate their biochemical activities against SARS-CoV-2 3CL protease . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in the context of their interaction with SARS-CoV-2 3CL protease . For example, the indene moiety of compound 7a buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Chemical Reactions Analysis
Modifications to the structure of similar compounds have been explored . For instance, the sulfur in the compound was replaced with oxygen (compound 10), and one carbon was removed from the central ring to obtain an indene derivative (compound 17) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, a solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Applications : Various synthesized compounds, including those related to thiazole and furan derivatives, have shown promising antimicrobial and antioxidant activities. For example, compounds with modifications on the thiazole and furan moieties have exhibited significant antimicrobial activity against a range of microorganisms, including bacteria and fungi, as well as notable antioxidant properties (Sindhe et al., 2016), (Cakmak et al., 2022). These findings suggest that modifications on the core structure of "N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide" could lead to compounds with potential therapeutic applications.
Anticancer Properties
- Anticancer Research : Compounds structurally related to the query show potential in cancer research. For instance, 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues, with structural similarities to the query compound, have been synthesized and tested for their anticancer activity across various cancer cell lines, showing significant potential (Ahsan, 2012). This indicates that exploring the anticancer properties of "this compound" could yield valuable insights.
Material Science Applications
- Dye-Sensitized Solar Cells (DSSCs) : Research into organic sensitizers for dye-sensitized solar cells has included the synthesis of compounds containing elements like indeno[1,2-b]thiophene as bridging units. These studies highlight the importance of structural features such as planar π-linker units for achieving high molar absorption coefficients and red-shifted absorption bands, crucial for efficient solar energy conversion (Lim et al., 2015). Given the structural complexity and potential electronic properties of "this compound," investigating its application in DSSCs could be promising.
Mécanisme D'action
Target of Action
The primary target of the compound N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2 . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
This compound interacts with the 3CL pro, inhibiting its activity . The inhibition of this protease disrupts the replication of the virus, thereby mitigating the infection .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the viral replication pathway of SARS-CoV-2 . By inhibiting the 3CL pro, the compound disrupts this pathway, leading to a decrease in viral replication .
Result of Action
The result of the action of this compound is the inhibition of the 3CL pro, leading to a decrease in SARS-CoV-2 viral replication . This can potentially lead to a decrease in the severity of the infection .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has been studied for its role in inhibiting the 3-chymotrypsin-like cysteine protease (3CLpro) of the SARS-CoV-2 virus . This enzyme is crucial for viral replication, making it a significant target for antiviral drug development. The compound interacts with the active site of 3CLpro, forming stable complexes that inhibit the enzyme’s activity. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Cellular Effects
This compound has demonstrated significant effects on cellular processes, particularly in the context of viral infections. By inhibiting 3CLpro, the compound effectively disrupts the replication cycle of the SARS-CoV-2 virus, leading to reduced viral load in infected cells . This inhibition also impacts cell signaling pathways associated with viral replication, potentially altering gene expression and cellular metabolism to favor antiviral responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 3CLpro. The compound forms hydrogen bonds with key residues in the enzyme’s active site, such as cysteine and histidine, which are essential for the enzyme’s catalytic activity . Additionally, hydrophobic interactions between the compound and the enzyme further stabilize the binding, leading to effective inhibition of the enzyme’s function . This inhibition prevents the cleavage of viral polyproteins, thereby halting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against 3CLpro for extended periods . Prolonged exposure to biological environments may lead to gradual degradation, potentially reducing its efficacy over time . Long-term studies have shown that the compound can have sustained antiviral effects, but its stability and activity may diminish with extended use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, there may be threshold effects where the compound’s efficacy plateaus, and adverse effects such as hepatotoxicity and nephrotoxicity may be observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic pathways lead to the formation of various metabolites, which may have different levels of activity and toxicity compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that mediate its uptake into cells, where it accumulates in the cytoplasm . Additionally, binding proteins within the cell may influence the compound’s localization and distribution, affecting its overall bioavailability and efficacy .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on 3CLpro . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity is therefore concentrated in the cytoplasmic environment, where it can effectively interact with its target enzyme .
Propriétés
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-9-7-13(10(2)21-9)16(20)19-17-18-15-12-6-4-3-5-11(12)8-14(15)22-17/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUWXFUCBMKOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide](/img/structure/B2617404.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2617405.png)
![2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617406.png)


![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)

![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine](/img/structure/B2617423.png)

